2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

Description

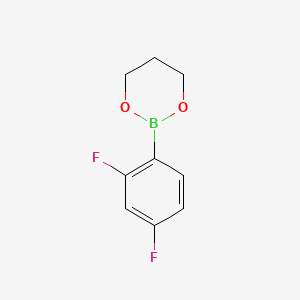

Structure

2D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKNGRYTXDKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674741 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-07-2 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2,4-difluorophenylboronic acid with ethylene glycol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically cooled to room temperature before being subjected to purification techniques such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to a borohydride species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Borohydride species.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Applications Overview

The compound has several key applications:

-

Organic Synthesis

- Used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

- Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- Its fluorinated structure enhances the biological activity of compounds, making it useful in drug design and development.

- Potential application in synthesizing compounds with improved pharmacokinetic properties.

-

Material Science

- Utilized in developing advanced materials with specific electronic or optical properties.

- Important for creating liquid crystalline materials and organic semiconductors due to its rigidity and electron-poor nature.

-

Catalysis

- Functions as a ligand or catalyst in various chemical reactions, facilitating processes like oxidation and substitution reactions.

Organic Synthesis

The compound's role in organic synthesis primarily revolves around its ability to participate in cross-coupling reactions. The Suzuki-Miyaura reaction is particularly noteworthy:

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Couples aryl or vinyl halides with boron compounds to form new C-C bonds. |

| Oxidation | The boron atom can be oxidized to yield boronic acids or borates. |

| Substitution | Fluorine substituents can undergo nucleophilic substitution reactions. |

Case Study : In a study focusing on the synthesis of polyfluorinated biphenyls, 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane was used effectively to create complex biphenyl structures that are essential for electronic applications due to their stability and unique electronic properties .

Medicinal Chemistry

The incorporation of fluorine into bioactive molecules often results in enhanced pharmacological profiles:

| Compound Type | Application |

|---|---|

| Anticancer Agents | Fluorinated compounds have shown increased activity against cancer cells. |

| Antibiotics | Fluorinated derivatives exhibit improved efficacy and stability. |

Case Study : Research has indicated that fluorinated motifs can significantly enhance the binding affinity of drugs to their biological targets, leading to more effective therapeutic agents .

Material Science

The compound's unique electronic properties make it suitable for various advanced material applications:

| Application | Description |

|---|---|

| Liquid Crystals | Used in displays due to its ability to form ordered structures. |

| Organic Semiconductors | Important for developing devices like OLEDs due to high stability and electron mobility. |

Case Study : In the development of organic light-emitting diodes (OLEDs), compounds like this compound have been utilized to enhance the performance and efficiency of light-emitting layers .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, where the compound serves as a catalyst or a catalyst precursor. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

The electronic and steric profiles of dioxaborinane derivatives are heavily influenced by aryl substituents. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

*Hypothetical data inferred from analogs.

Research Findings and Trends

Substituent Effects : Fluorine atoms significantly enhance electrophilicity, while methyl/methoxy groups improve stability. Dual substituents (e.g., 4-fluoro-3-methylphenyl) offer a balance of reactivity and steric control .

Isotopic Exchange : Difluoro-dioxaborinins are pivotal in rapid ¹⁸F-¹⁹F isotopic exchange, enabling efficient radiolabeling for biomedical imaging .

Cross-Coupling Efficiency : Electron-withdrawing groups (F, Br) improve Suzuki-Miyaura coupling yields, whereas electron-donating groups (OCH₃) favor stability in storage .

Biological Activity

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological applications. The presence of fluorine atoms in the phenyl ring enhances its reactivity and biological activity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This compound acts as an organometallic reagent, participating in reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for synthesizing biaryl compounds. The boron atom in the dioxaborinane structure interacts with hydroxyl and amino groups in proteins and enzymes, influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds containing fluorinated phenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations (e.g., 16 µM for certain derivatives) . The introduction of fluorine atoms enhances the antibacterial efficacy by modifying the interaction with microbial targets.

Anticancer Potential

The compound's role in drug development for cancer therapy is notable. Boron-containing compounds are being explored for their potential in boron neutron capture therapy (BNCT), where they selectively accumulate in tumor cells and enhance radiation effects. The structural characteristics of this compound may contribute to its selectivity and efficacy in targeting cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various pathogens. For example:

- Fluorine Substitution : Compounds with fluorine at the para position often exhibit superior antimicrobial activity compared to their non-fluorinated counterparts.

- Dioxaborinane Structure : The dioxaborinane moiety contributes to its stability and reactivity, facilitating interactions with biological targets .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various fluorinated compounds similar to this compound. Results indicated that these compounds displayed significant inhibition against S. aureus and other pathogenic bacteria. The study highlighted that modifications to the phenyl ring could enhance antibacterial activity significantly.

| Compound | MIC (µM) | Activity Level |

|---|---|---|

| MA-1156 | 16 | High |

| MA-1115 | 32 | Moderate |

| MA-1116 | 64 | Low |

Study 2: Cancer Cell Targeting

Another research focused on the potential anticancer applications of boron-containing compounds like this compound. It was found that these compounds preferentially accumulated in cancerous tissues compared to normal tissues in animal models. This selective accumulation suggests a promising avenue for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-difluorophenyl)-1,3,2-dioxaborinane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Suzuki-Miyaura cross-coupling protocols, leveraging boron-containing precursors (e.g., pinacol boronic esters) . Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to predict optimal conditions . Validate with NMR and HPLC to confirm yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>11</sup>B NMR to confirm boron coordination.

- X-ray crystallography for precise bond angles and dioxaborinane ring geometry.

- DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict reactivity .

Cross-reference data with PubChem entries for analogous fluorophenyl-boron compounds .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric analysis (TGA) to assess thermal decomposition.

- pH-dependent hydrolysis assays in buffered solutions (pH 2–12), monitoring via <sup>19</sup>F NMR for fluorine release .

Compare results with CRDC guidelines for boron-containing intermediates (RDF2050103) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

- Methodological Answer : Apply multi-reference quantum chemistry (e.g., CASSCF) to model electronic transitions and vibrational modes . Use AI-driven spectral matching (e.g., IR, Raman) to align theoretical and experimental peaks . For ambiguous <sup>1</sup>H NMR signals, employ spin simulation software (e.g, MestReNova) to simulate coupling patterns .

Q. What mechanistic insights explain the regioselectivity of this compound in catalytic cycles?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) to model transition states in cross-coupling reactions. Track boron-fluorine interactions and steric effects from the 2,4-difluorophenyl group . Validate with kinetic isotope effect (KIE) studies and in situ FTIR to detect intermediates .

Q. How can researchers design experiments to probe the compound’s role in photoactive materials?

- Methodological Answer :

- UV-vis spectroscopy to assess absorption maxima and bandgap.

- Transient absorption spectroscopy to study excited-state lifetimes.

- Collaborate with ICReDD for high-throughput screening of photophysical properties under varied wavelengths .

Cross-analyze with CRDC’s materials engineering frameworks (RDF206) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for research applications?

- Methodological Answer : Implement process analytical technology (PAT):

- Inline NMR/Raman probes for real-time monitoring .

- Machine learning models trained on historical batch data to predict deviations .

Follow CRDC’s process control guidelines (RDF2050108) to standardize reactor designs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reaction yields?

- Methodological Answer :

- Sensitivity analysis to identify unaccounted variables (e.g., trace moisture, oxygen sensitivity) .

- Microkinetic modeling to reconcile computational predictions with empirical data .

Reference PubChem’s hazard codes (e.g., [危] 4-3-III) to assess handling impacts .

Q. What frameworks validate the biological activity data of this compound against computational predictions?

- Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins . Cross-validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Apply statistical tools (e.g., Bland-Altman plots) to quantify prediction-experiment gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.